Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate
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Overview
Description
Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate is a chemical compound with the CAS Number: 1594448-90-4 . It has a molecular weight of 210.23 . It is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives like this compound is an important area of organic chemistry . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound comprises a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 210.23 . More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Scientific Research Applications
Photochemical Properties and Applications Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a closely related derivative, demonstrates thermally reversible photochromism. Upon irradiation with 366-nm light, it exhibits coloration in the solid state at room temperature, which disappears either by melting or dissolving. This property is attributed to a photochemical intramolecular hydrogen abstraction, suggesting potential applications in photoresponsive materials and molecular switches (Yokoyama et al., 2004).
Synthetic Chemistry and Heterocyclic Assembly Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate reacts with malonic acid to form various substituted pyrazole derivatives. These reactions produce compounds with potential for further modification and study of biological activity, showcasing the compound's role in facilitating the synthesis of novel heterocyclic assemblies (Matiichuk et al., 2009).
Novel Synthesis Methods Efficient and novel synthesis methods have been developed for ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products using ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate derivatives. These methods offer convenient access to N-fused heterocycle products in good to excellent yields, indicating its utility in the development of new synthetic routes (Ghaedi et al., 2015).
Corrosion Inhibition Pyrazole derivatives synthesized from this compound have been investigated as corrosion inhibitors for mild steel in industrial pickling processes. These studies demonstrate the compound's potential in developing novel corrosion inhibitors with high efficiency and sustainability (Dohare et al., 2017).
Safety and Hazards
The safety information for Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Pyrazole derivatives like Ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate have a wide range of applications in various fields. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This includes the development of novel strategies and wide applications of the pyrazole scaffold .
Properties
IUPAC Name |
ethyl 4-formyl-1-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)9-8(6-13)5-12(11-9)7(2)3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUWXGPNFMONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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